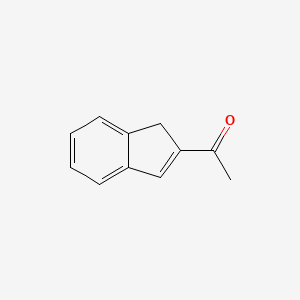![molecular formula C10H11NO B11919393 Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone CAS No. 253333-54-9](/img/structure/B11919393.png)
Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridin-1-yl(bicyclo[221]hepta-2,5-dien-2-yl)methanone is a complex organic compound that features both an aziridine ring and a norbornadiene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone typically involves the following steps:
Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide under basic conditions.
Introduction of the Norbornadiene Moiety: This step involves the Diels-Alder reaction between a diene and a dienophile to form the bicyclo[2.2.1]hepta-2,5-diene structure.
Coupling of the Two Fragments: The final step involves the coupling of the aziridine ring with the norbornadiene moiety, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone can undergo a variety of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form an aziridine N-oxide.
Reduction: The norbornadiene moiety can be reduced to form a norbornane derivative.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions to form various substituted aziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
Oxidation: Aziridine N-oxide derivatives.
Reduction: Norbornane derivatives.
Substitution: Substituted aziridines with various functional groups.
Applications De Recherche Scientifique
Aziridin-1-yl(bicyclo[22
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As a precursor for the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Aziridin-1-yl(bicyclo[2.2.1]hepta-2-yl)methanone would depend on its specific application. In general, the aziridine ring is known to be a reactive electrophile that can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to biological activity. The norbornadiene moiety can undergo various chemical transformations, contributing to the compound’s reactivity and versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: A simple three-membered ring containing one nitrogen atom.
Norbornadiene: A bicyclic compound with two double bonds.
Aziridinylmethanone: A compound containing both an aziridine ring and a carbonyl group.
Uniqueness
Aziridin-1-yl(bicyclo[221]hepta-2-yl)methanone is unique in that it combines the reactivity of the aziridine ring with the structural complexity of the norbornadiene moiety
Propriétés
Numéro CAS |
253333-54-9 |
|---|---|
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
aziridin-1-yl(2-bicyclo[2.2.1]hepta-2,5-dienyl)methanone |
InChI |
InChI=1S/C10H11NO/c12-10(11-3-4-11)9-6-7-1-2-8(9)5-7/h1-2,6-8H,3-5H2 |
Clé InChI |
GPCLZJLKOZDBSL-UHFFFAOYSA-N |
SMILES canonique |
C1CN1C(=O)C2=CC3CC2C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


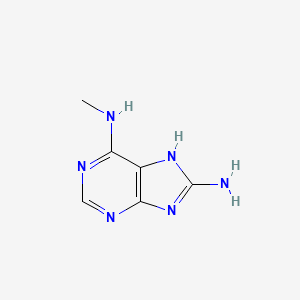
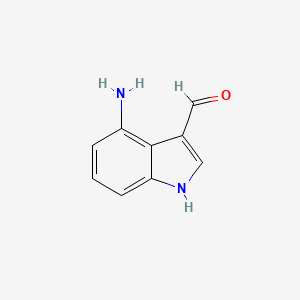
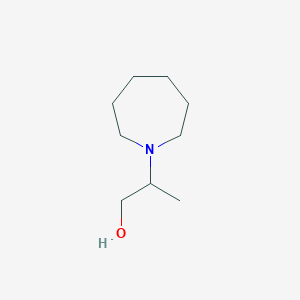
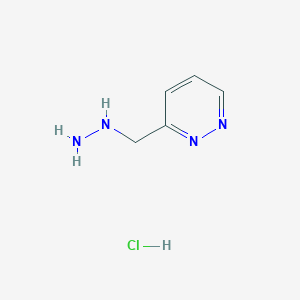

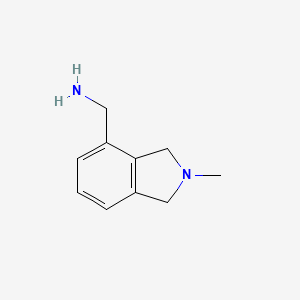
![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11919356.png)

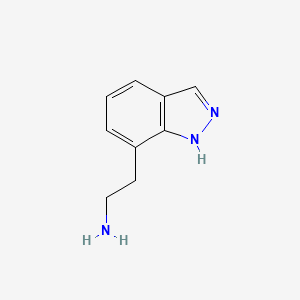
![5,9-Dimethylspiro[3.5]non-5-EN-1-one](/img/structure/B11919364.png)
![2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11919365.png)


